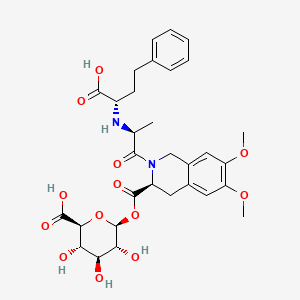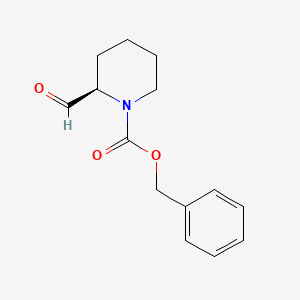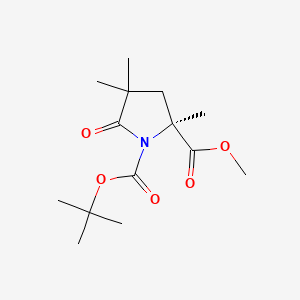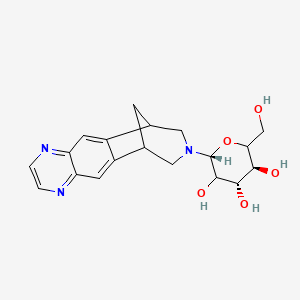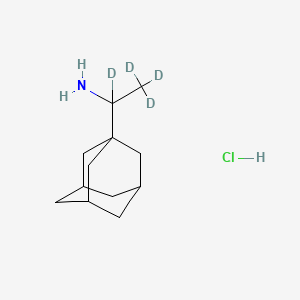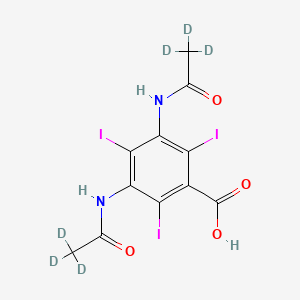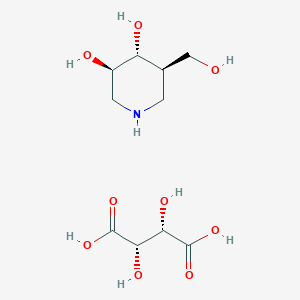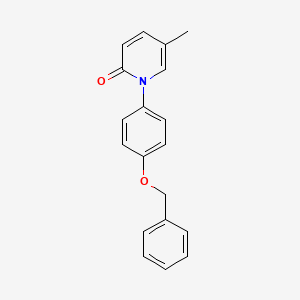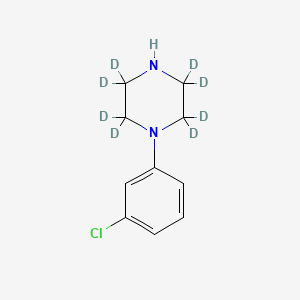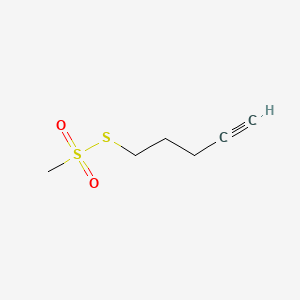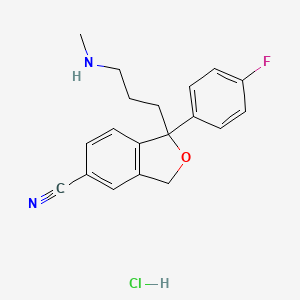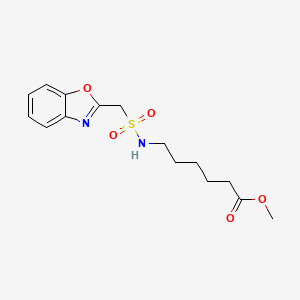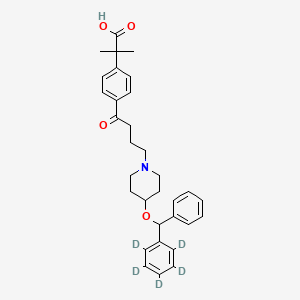
Carebastine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carebastine-d5 is the deuterium labeled Carebastine . Carebastine is the active metabolite of Ebastine . It is a histamine H1 receptor antagonist . Carebastine inhibits VEGF-induced HUVEC and HPAEC proliferation, migration, and angiogenesis in a dose-dependent manner . It also suppresses the expression of macrophage migration inhibitory factor .
Molecular Structure Analysis
The molecular formula of Carebastine-d5 is C32H32D5NO4 . The SMILES representation isO=C(C1=CC=C(C(C)(C)C(O)=O)C=C1)CCCN(CC2)CCC2OC(C3=CC=CC=C3)C4=C([2H])C([2H])=C([2H])C([2H])=C4[2H] . Physical And Chemical Properties Analysis
The molecular weight of Carebastine-d5 is 504.7 . It is a solid at room temperature . It is slightly soluble in chloroform and ethyl acetate .Aplicaciones Científicas De Investigación
Anti-Angiogenic Activity : Carebastine exhibits anti-angiogenic properties, which are significant in allergic rhinitis and asthma where increased vascularity and overexpression of vascular endothelial growth factor (VEGF) occur. It inhibits VEGF-induced proliferation, migration, and angiogenesis in endothelial cells, suggesting its potential as an anti-angiogenic molecule in allergic diseases where angiogenesis is a factor (De Luisi et al., 2009).
Effects on Eicosanoids and Cytokines : Ebastine and carebastine impact the release of eicosanoids and cytokines, with ebastine blocking the release of prostaglandin D2 and leukotriene C4/D4 and carebastine inhibiting the release of PGD2. This demonstrates their additional effects beyond histamine receptor blockade, particularly in the context of allergic reactions (Campbell et al., 1996; 2012).
Pharmacokinetics in Children : A study on the pharmacokinetics and pharmacodynamics of ebastine in children shows that its active metabolite, carebastine, effectively reduces histamine-induced wheal-and-flare areas, indicating its suitability for once-daily administration in pediatric allergic conditions (Simons et al., 1993).
Blood-Brain Barrier Transport : Carebastine's transport mechanism at the blood-brain barrier was studied, revealing its classification as a substrate for P-glycoprotein-mediated efflux from the brain, highlighting the importance of understanding its distribution and effects within the central nervous system (Tamai et al., 2000).
Metabolism Characterization : The metabolism of ebastine, hydroxyebastine, and carebastine by human liver microsomes and cytochrome P450 enzymes was characterized, revealing the roles of CYP2J2 and CYP3A in the sequential metabolism of ebastine and its metabolites (Liu et al., 2006).
Use During Pregnancy and Lactation : A study focusing on ebastine during pregnancy and lactation provided insights into the concentrations of ebastine and carebastine in maternal serum, cord blood, breast milk, and the infant’s serum, underscoring the drug's safety and efficacy in these specific conditions (Saito et al., 2020).
Antihistamine and Concentration-Effect Relationship : Research on the antihistamine effect of ebastine and its relationship with carebastine plasma levels in healthy subjects has demonstrated a good correlation, highlighting ebastine's potential for once-a-day dosing as an antihistamine (Vincent et al., 1988).
Pharmacokinetics in Different Demographics : Studies on the pharmacokinetics of ebastine and carebastine in different demographics, such as age and gender, have shown no significant differences, suggesting the drug's broad applicability in allergic conditions (Rohatagi et al., 2001).
Mecanismo De Acción
Target of Action
Carebastine-d5, the deuterium-labeled version of Carebastine, is an active metabolite of Ebastine . Its primary target is the Histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, making them a key target for antihistamine drugs.
Mode of Action
Carebastine-d5 acts as an antagonist at histamine H1 receptors . This means it binds to these receptors and blocks them, preventing histamine from attaching to these receptors and triggering allergic reactions.
Biochemical Pathways
Carebastine-d5 affects the biochemical pathways related to angiogenesis . It inhibits VEGF-induced human umbilical vein endothelial cell (HUVEC) and human pulmonary artery endothelial cell (HPAEC) proliferation, migration, and angiogenesis . This suggests that Carebastine-d5 could potentially be used as an anti-angiogenic molecule, in addition to its antihistaminic activity .
Pharmacokinetics
Ebastine, the prodrug of Carebastine-d5, undergoes extensive first-pass metabolism by the hepatic cytochrome P450 (CYP) isomer CYP3A4 into Carebastine . . Therefore, the bioavailability of Carebastine-d5 is expected to be similar to that of Carebastine.
Result of Action
The action of Carebastine-d5 results in the inhibition of histamine-induced allergic reactions . Additionally, it has been shown to decrease the production of RANTES/CCL5 and monocyte chemoattractant protein 1 (MCP-1/CCL2) in human nasal epithelial cells isolated from patients with nasal allergies .
Action Environment
The action, efficacy, and stability of Carebastine-d5 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 could potentially affect the metabolism of Ebastine into Carebastine . .
Safety and Hazards
Carebastine-d5 is intended for research use only and not for human or veterinary use . It does not pose any special hazards according to the Globally Harmonized System (GHS) . In case of accidental ingestion or contact, it is recommended to supply fresh air, rinse the affected area with water, and consult a doctor if symptoms persist .
Propiedades
IUPAC Name |
2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butanoyl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36)/i3D,5D,6D,10D,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHOVGYJHWQGCC-KILXEUBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


